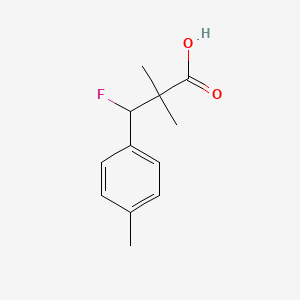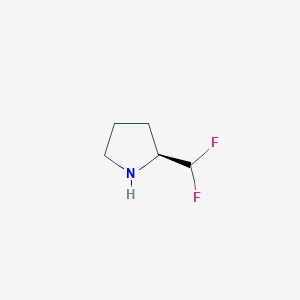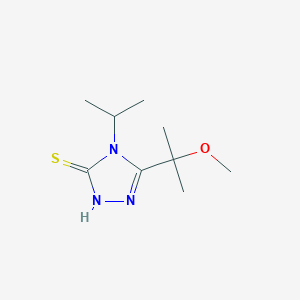
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of methoxypropan-2-yl and propan-2-yl groups attached to the triazole ring, along with a thiol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxypropan-2-yl hydrazine with an isothiocyanate derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Substitution: The methoxypropan-2-yl and propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids.
Applications De Recherche Scientifique
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential use in developing new pharmaceuticals.
Biological Studies: The compound is used in biological research to study enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Industrial Applications: In the chemical industry, triazole derivatives are used as corrosion inhibitors and as intermediates in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazole ring can coordinate with metal ions, affecting various biochemical pathways. These interactions result in the modulation of cellular processes, making the compound useful in medicinal and biological research .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
1,2,4-Triazole-3-thiol: Lacks the methoxypropan-2-yl and propan-2-yl groups, making it less hydrophobic and potentially less bioavailable.
5-(2-Hydroxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a hydroxy group instead of a methoxy group, which may affect its reactivity and solubility.
5-(2-Methoxypropan-2-yl)-4-(methyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a propan-2-yl group, which may influence its biological activity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and selectivity for certain molecular targets.
Propriétés
Formule moléculaire |
C9H17N3OS |
|---|---|
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
3-(2-methoxypropan-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3OS/c1-6(2)12-7(9(3,4)13-5)10-11-8(12)14/h6H,1-5H3,(H,11,14) |
Clé InChI |
MJLNENXJHWOWPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=NNC1=S)C(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


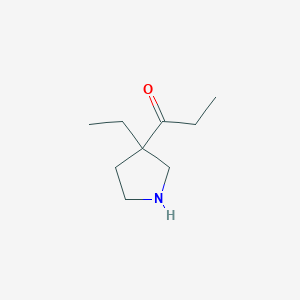

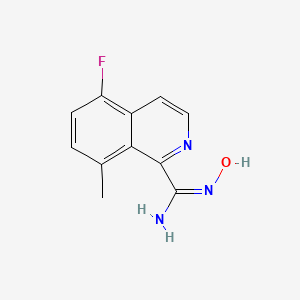
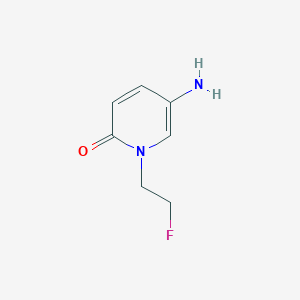

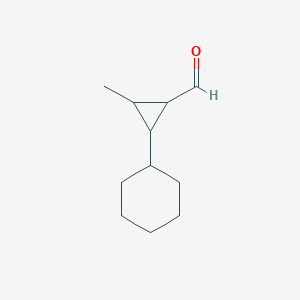
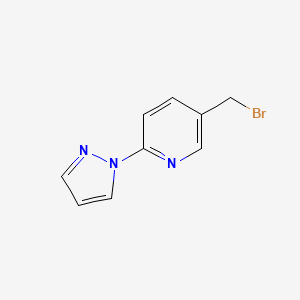
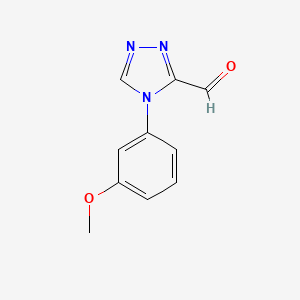
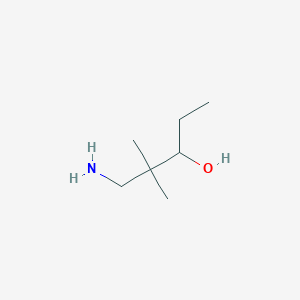

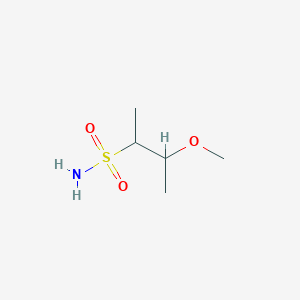
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
